molecular formula C4H5BrN4 B1303637 5-Bromopyrazine-2,3-diamine CAS No. 89123-58-0

5-Bromopyrazine-2,3-diamine

Cat. No. B1303637
CAS RN: 89123-58-0
M. Wt: 189.01 g/mol
InChI Key: CPYAUFLEMLTQAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromopyrazine-2,3-diamine, also known as 2,3-Diamino-5-bromopyrazine, is a chemical compound with the empirical formula C4H5BrN4 . It has a molecular weight of 189.01 . This compound is used in laboratory chemicals and is not recommended for food, drug, pesticide, or biocidal product use .


Molecular Structure Analysis

The molecular structure of 5-Bromopyrazine-2,3-diamine consists of a pyrazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a bromine atom at the 5th position and amino groups at the 2nd and 3rd positions .


Physical And Chemical Properties Analysis

5-Bromopyrazine-2,3-diamine is a solid compound . It has a melting point of 155 °C (dec.) (lit.) . It is soluble in hot water . The compound is light yellow to purple or light brown in color .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

5-Bromopyrazine-2,3-diamine can be used in the preparation of various heterocyclic compounds . These compounds are crucial in the field of medicinal chemistry due to their wide range of biological activities.

Production of Imidazo[4,5-b]pyridine Derivatives

5-Bromopyrazine-2,3-diamine can react with benzaldehyde to produce 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . This compound can further react with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) to isolate the expected regioisomers compounds .

Antimicrobial Applications

The imidazo[4,5-b]pyridine derivatives synthesized from 5-Bromopyrazine-2,3-diamine have shown promising antimicrobial features . This makes it a valuable compound in the development of new antimicrobial agents.

Condensation–Dehydration Reactions

5-Bromopyrazine-2,3-diamine can undergo condensation–dehydration reactions with carboxylic acids or their equivalents . This reaction is a popular approach in the synthesis of imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine .

Oxidative Conditions

5-Bromopyrazine-2,3-diamine can also react with aldehydes under oxidative conditions . This reaction is another popular method for synthesizing imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine .

Alkylation Reactions

The 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine produced from 5-Bromopyrazine-2,3-diamine can undergo alkylation reactions . This reaction gives two regioisomers, N3 and N4 .

Safety and Hazards

5-Bromopyrazine-2,3-diamine is classified as a hazardous compound. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of skin contact, it is recommended to wash off immediately with soap and plenty of water .

properties

IUPAC Name

5-bromopyrazine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN4/c5-2-1-8-3(6)4(7)9-2/h1H,(H2,6,8)(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYAUFLEMLTQAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378131
Record name 5-bromopyrazine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromopyrazine-2,3-diamine

CAS RN

89123-58-0
Record name 5-bromopyrazine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Diamino-5-bromopyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromopyrazine-2,3-diamine
Reactant of Route 2
Reactant of Route 2
5-Bromopyrazine-2,3-diamine
Reactant of Route 3
5-Bromopyrazine-2,3-diamine
Reactant of Route 4
Reactant of Route 4
5-Bromopyrazine-2,3-diamine
Reactant of Route 5
Reactant of Route 5
5-Bromopyrazine-2,3-diamine
Reactant of Route 6
Reactant of Route 6
5-Bromopyrazine-2,3-diamine

Q & A

Q1: What is the main use of 5-Bromopyrazine-2,3-diamine in the context of the presented research?

A1: The research article describes the use of 5-Bromopyrazine-2,3-diamine as a starting material for synthesizing various heterocyclic compounds. [] These compounds, specifically 1H-imidazo[4,5-b]pyrazines and 6-substituted pyrazino[2,3-b]pyrazines, were being investigated for their potential to amplify the activity of the antitumor antibiotic phleomycin. []

Q2: How successful were the synthesized compounds in amplifying the activity of phleomycin?

A2: The research primarily focused on the synthesis and characterization of the novel compounds. While the 1H-imidazo[4,5-b]pyrazines were tested for their ability to amplify phleomycin activity, they only showed slight activity. [] Further research would be needed to explore the structure-activity relationship and potentially enhance their activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.